molecular formula C13H15ClN2OS B413838 5-chloro-3-(1-piperidinylmethyl)-1,3-benzoxazole-2(3H)-thione

5-chloro-3-(1-piperidinylmethyl)-1,3-benzoxazole-2(3H)-thione

Cat. No.: B413838
M. Wt: 282.79 g/mol
InChI Key: DAIYLYHNBQJALX-UHFFFAOYSA-N
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Description

5-chloro-3-(1-piperidinylmethyl)-1,3-benzoxazole-2(3H)-thione is a useful research compound. Its molecular formula is C13H15ClN2OS and its molecular weight is 282.79 g/mol. The purity is usually 95%.
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Biological Activity

5-Chloro-3-(1-piperidinylmethyl)-1,3-benzoxazole-2(3H)-thione (CAS No. 131444-68-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15ClN2OS, with a molecular weight of approximately 270.79 g/mol. The compound features a benzoxazole core, which is known for its diverse biological properties.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. A study assessing the antimicrobial potential of related compounds found that several exhibited selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Related Benzoxazole Compounds

CompoundMIC (µg/mL) against B. subtilisMIC (µg/mL) against C. albicans
Compound A3264
Compound B1632
This compoundTBDTBD

Note: TBD indicates that specific data for this compound's MIC values were not available in the reviewed literature.

Anticancer Activity

The cytotoxic effects of benzoxazole derivatives have been extensively studied, revealing their potential as anticancer agents. For instance, compounds containing the benzoxazole moiety have shown significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several benzoxazole derivatives on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell viability at low concentrations.

Table 2: Cytotoxicity Data of Benzoxazole Derivatives

CompoundCell LineIC50 (µM)
Compound CMCF-75.0
Compound DA54910.0
This compoundTBD

The biological activity of benzoxazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets. These interactions can lead to the disruption of cellular processes in pathogens and cancer cells.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of benzoxazole derivatives. Modifications in the chemical structure can significantly influence their biological activity. For instance, the presence of electron-donating or electron-withdrawing groups can enhance or reduce antimicrobial and anticancer properties .

Properties

Molecular Formula

C13H15ClN2OS

Molecular Weight

282.79 g/mol

IUPAC Name

5-chloro-3-(piperidin-1-ylmethyl)-1,3-benzoxazole-2-thione

InChI

InChI=1S/C13H15ClN2OS/c14-10-4-5-12-11(8-10)16(13(18)17-12)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2

InChI Key

DAIYLYHNBQJALX-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CN2C3=C(C=CC(=C3)Cl)OC2=S

Canonical SMILES

C1CCN(CC1)CN2C3=C(C=CC(=C3)Cl)OC2=S

Origin of Product

United States

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